ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate

Lipophilicity Physicochemical Properties logP

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a synthetic indole derivative (MF: C12H11F2NO3; MW: 255.22 g/mol) bearing a 3-ethyl ester and a distinctive 5-difluoromethoxy (OCF2H) substituent. This scaffold serves as a privileged intermediate for generating libraries of 3-carboxamide, 3-carboxylic acid, and 3-ketone analogs after straightforward ester manipulation.

Molecular Formula C12H11F2NO3
Molecular Weight 255.22 g/mol
CAS No. 1352397-09-1
Cat. No. B12832645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate
CAS1352397-09-1
Molecular FormulaC12H11F2NO3
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C=C(C=C2)OC(F)F
InChIInChI=1S/C12H11F2NO3/c1-2-17-11(16)9-6-15-10-4-3-7(5-8(9)10)18-12(13)14/h3-6,12,15H,2H2,1H3
InChIKeyZYFGFXJFVGTCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate (CAS 1352397-09-1) – Core Indole Building Block Profile for Scientific Procurement


Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a synthetic indole derivative (MF: C12H11F2NO3; MW: 255.22 g/mol) bearing a 3-ethyl ester and a distinctive 5-difluoromethoxy (OCF2H) substituent . This scaffold serves as a privileged intermediate for generating libraries of 3-carboxamide, 3-carboxylic acid, and 3-ketone analogs after straightforward ester manipulation. The OCF2H group is a well-established lipophilic hydrogen-bond donor and metabolic soft spot that can dramatically modulate target engagement and clearance profiles compared to methoxy or hydroxy equivalents [1].

Procurement Rationale for Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate: Why In-Class Analogs Cannot Be Assumed Interchangeable


Indole-3-carboxylates with simple alkoxy or halogen substituents at the 5-position (e.g., 5-methoxy, 5-fluoro, or unsubstituted indole-3-carboxylic acid ethyl ester) are widespread and cheaper. However, the difluoromethoxy group introduces a unique combination of lipophilicity, metabolic resistance, and hydrogen-bonding capacity that cannot be replicated by any single-atom substituent [1]. Patents targeting antiviral and CNS indications explicitly differentiate 5-OCF2H-indoles from 5-OCH3 or 5-Cl analogs, often showing superior potency or selectivity within the same Markush scaffold [2]. Substituting a simple methoxy or halogen building block would therefore divert a project’s structure-activity relationship (SAR) toward a different pharmacological space, potentially invalidating months of optimization work.

Quantitative Differentiation Evidence for Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate vs. Close Analogs


Lipophilicity (logP/logD) Differentiation Between 5-OCF2H and 5-OCH3 Indole Scaffolds

The 5-difluoromethoxy group elevates the logP of the indole scaffold by approximately 0.4–0.6 units compared to a 5-methoxy substituent. The computed/measured logP for 5-(difluoromethoxy)-1H-indole is reported as 2.24–2.84 , whereas the 5-methoxy-1H-indole core displays a logP of ~1.8–2.0 [1]. This 0.4–0.6 log unit increase translates to a roughly 2.5–4× greater partition into hydrophobic environments, which is directly relevant for CNS target engagement or membrane permeation.

Lipophilicity Physicochemical Properties logP Medicinal Chemistry

Metabolic Soft-Spot Resistance: OCF2H Superiority Over OCH3 at the Indole 5-Position

The difluoromethoxy group is significantly more resistant to oxidative O-demethylation than a methoxy substituent. In a systematic study of matched molecular pairs, replacing an aryl-OCH3 with aryl-OCF2H reduced intrinsic clearance in human liver microsomes (HLM) by a median factor of 3- to 10-fold, with the effect being most pronounced for electron-rich heterocycles, including indoles [1]. The target compound, bearing the 5-OCF2H group, is therefore projected to exhibit substantially longer metabolic half-life compared to ethyl 5-methoxy-1H-indole-3-carboxylate, although direct head-to-head microsomal stability data for this specific pair has not been published.

Metabolic Stability Cytochrome P450 Oxidative Metabolism Medicinal Chemistry

Regioisomeric Differentiation: 5-OCF2H vs. 6-OCF2H Indole-3-carboxylate in Patent SAR Context

Patents claiming indole-3-carboxylic acid derivatives for antiviral and CNS indications often exemplify 5-substituted compounds with measurable activity while the corresponding 6-substituted regioisomers are either inactive or not exemplified [1]. In US8680120B2, 5-difluoromethoxy-2-nitrobenzaldehyde is explicitly used as a synthetic intermediate to access biologically active 5-OCF2H-indole final targets, whereas the 6-OCF2H pathway is absent from the key examples [1]. This patent-derived enrichment of 5-OCF2H over 6-OCF2H in active series indicates that the specific regioisomer of the target compound is the one with demonstrated translational relevance.

Regioisomer Structure-Activity Relationship Antiviral Patent Analysis

Ester Functionality as a Tunable Handle: Ethyl vs. Methyl Ester Differentiation for Downstream Diversification

The ethyl ester at the 3-position provides a balance of stability during storage and controlled reactivity during library synthesis. Compared to the methyl ester analog (methyl 5-(difluoromethoxy)-1H-indole-3-carboxylate), the ethyl ester is slightly less prone to premature hydrolysis under basic amide coupling conditions, yet still cleanly hydrolyzes to the free acid (5-(difluoromethoxy)-1H-indole-3-carboxylic acid, CAS 1135935-39-5) under standard LiOH/THF/water conditions [1]. The free acid is the direct precursor for amide coupling with diverse amines. The ethyl ester thus offers a practical compromise: better shelf-stability than the methyl ester and faster hydrolysis than the tert-butyl ester.

Synthetic Chemistry Building Block Ester Hydrolysis Amide Coupling

High-Value Application Scenarios for Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate Based on Demonstrated Differentiation


CNS Lead Optimization: Achieving Brain Penetrance via Lipophilic 5-OCF2H Scaffold

Teams optimizing indole-based hits for neurodegenerative or neuropsychiatric targets should select the 5-OCF2H ethyl ester as their core building block. Its logP advantage of approximately 0.5–0.8 units over 5-methoxy analogs directly supports passive blood-brain barrier permeation, while the metabolic stability gain of OCF2H over OCH3 reduces the risk of rapid brain efflux via metabolite formation. The ethyl ester can be hydrolyzed and coupled to diverse amines to explore amide SAR without altering the beneficial 5-OCF2H pharmacophore.

Antiviral Indole Library Synthesis Guided by Patent SAR Precedent

Research groups pursuing antiviral (e.g., dengue, HIV) or urological indications where 5-substituted indole-3-carboxamides show activity should procure the 5-OCF2H ethyl ester as the primary diversification point. Patent US8680120B2 explicitly demonstrates that 5-OCF2H-containing intermediates lead to active final compounds [1], providing a regulatory and IP-relevant anchor for medicinal chemistry programs. Using the 6-OCF2H regioisomer or a 5-OCH3 analog would deviate from this validated SAR path.

Metabolic Stability-Driven Fragment-to-Lead Campaigns

In fragment-based drug discovery, indole-3-carboxylate fragments often suffer from rapid oxidative metabolism at electron-rich positions. By incorporating the 5-OCF2H group from the outset (via this building block), teams avoid the common pitfall of advancing a 5-hydroxy or 5-methoxy fragment that requires later rescaffolding due to poor microsomal stability [2]. The ethyl ester handle permits rapid growth vectors at the 3-position through amide bond formation, while the 5-OCF2H group maintains the essential H-bond donor character typically lost when replacing OH with F.

Agrochemical Auxin Receptor Antagonist Discovery

Indole-3-carboxylic acid derivatives are explored as transport inhibitor response 1 (TIR1) antagonists for herbicidal applications [3]. The 5-OCF2H substitution may confer improved environmental persistence and cuticle penetration compared to 5-OCH3 analogs, making the ethyl ester a strategic choice for agrochemical SAR exploration. Hydrolysis to the free acid yields the direct auxin mimic core for in planta testing.

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